molecular formula C12H14ClN3S B1390832 7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole CAS No. 941869-94-9

7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole

Cat. No.: B1390832
CAS No.: 941869-94-9
M. Wt: 267.78 g/mol
InChI Key: HZWVLFMXHKIWDI-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that contains both benzothiazole and piperazine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the chloro and methyl groups, along with the piperazine ring, contributes to its unique chemical properties and potential therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole typically involves the reaction of 7-chloro-4-methyl-1,3-benzothiazole with piperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as toluene or ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Biological Activity

7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound belonging to the benzothiazole family, which is well-known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClN2SC_{11}H_{13}ClN_2S, with a molecular weight of 240.75 g/mol. The compound features a piperazine ring connected to a benzothiazole moiety, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its role as a multikinase inhibitor . It has been shown to inhibit key kinases such as CDK4/CYCLIN D1 and ARK5, which are involved in cell cycle regulation and tumor progression . This inhibition leads to:

  • Cell Cycle Arrest : The compound disrupts microtubule synthesis, affecting cellular processes such as mitosis and angiogenesis.
  • Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cell lines through caspase activation and modulation of p53 expression .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.63Induces apoptosis via p53 pathway
U937 (Leukemia)10.38Caspase activation
A549 (Lung Cancer)12.50Cell cycle arrest

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated notable antimicrobial properties. It has been evaluated against various pathogens:

Pathogen Activity Mechanism
Staphylococcus aureusInhibitoryDisruption of cell wall synthesis
Escherichia coliModerate inhibitionInterference with metabolic pathways

This antimicrobial activity highlights the potential of this compound in developing new treatments for infections .

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

  • Study on Breast Cancer Cells : A recent study investigated the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability with an IC50 value of 15.63 µM, suggesting strong anticancer potential through apoptosis induction .
  • Antimicrobial Efficacy Against E. coli : In a laboratory setting, the compound was tested against E. coli strains, showing moderate inhibitory effects that warrant further investigation into its application as an antimicrobial agent .

Properties

IUPAC Name

7-chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3S/c1-8-2-3-9(13)11-10(8)15-12(17-11)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWVLFMXHKIWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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